5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Description
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan (CAS: 2287286-28-4) is a bicyclic furan derivative characterized by a fused furo[3,2-b]furan core substituted with an iodomethyl group at the 5-position. Its molecular formula is C₇H₁₁IO₂ (MW: 254.07 g/mol), with an XLogP3 value of 1.5, indicating moderate hydrophobicity . The compound’s structure includes two fused tetrahydrofuran rings, creating a rigid bicyclic framework that is critical for its physicochemical and biological properties.
Properties
IUPAC Name |
5-(iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c8-4-5-3-7-6(10-5)1-2-9-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSWVJWNSZFLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1OC(C2)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan typically involves the iodocyclization of appropriate precursors. One common method includes the use of molecular iodine as an electrophilic reagent to promote the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems . The reaction conditions often involve mild temperatures and the presence of a base such as sodium bicarbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of biomass-derived precursors can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Molecular Iodine: Used for iodocyclization reactions.
Bases: Such as sodium bicarbonate, to facilitate cyclization.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions include various substituted furans and other heterocyclic compounds that can be further functionalized for specific applications .
Scientific Research Applications
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan involves its ability to act as an electrophile in various chemical reactions. The iodomethyl group can be readily substituted, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 5-(iodomethyl)-hexahydrofuro[3,2-b]furan with its analogs:
| Compound Name (CAS) | Molecular Formula | MW (g/mol) | XLogP3 | Substituents | Furan Ring Fusion |
|---|---|---|---|---|---|
| 5-(Iodomethyl)-hexahydrofuro[3,2-b]furan (2287286-28-4) | C₇H₁₁IO₂ | 254.07 | 1.5 | Iodomethyl at C5 | Furo[3,2-b]furan |
| 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan (2126160-04-9) | C₇H₁₁IO₂ | 254.07 | N/A | Iodomethyl at C2 | Furo[2,3-c]furan |
| Hexahydro-2-(iodomethyl)-5-methyl-furo[2,3-b]furan (88938-69-6) | C₈H₁₃IO₂ | 268.09 | N/A | Iodomethyl at C2, methyl at C5 | Furo[2,3-b]furan |
| 5-[Tetrahydrofurofuranlignan]-benzodioxole (From Hernandia ovigera) | C₂₄H₂₈O₈ | 456.47 | N/A | Trimethoxyphenyl and benzodioxole | Furo[3,4-c]furan |
Key Observations :
- Regioisomerism : The position of the iodomethyl group (C5 vs. C2) and furan ring fusion ([3,2-b] vs. [2,3-c]) significantly alter molecular geometry and steric interactions. For example, the [3,2-b] fusion in the target compound creates distinct spatial constraints compared to the [2,3-c] isomer .
- Substituent Effects : The addition of a methyl group in 88938-69-6 increases hydrophobicity (MW: 268.09 vs. 254.07) and may enhance membrane permeability .
- Natural Derivatives : Lignan-like analogs from Hernandia ovigera (e.g., compound 1 in ) incorporate aromatic substituents (e.g., trimethoxyphenyl), enhancing π-π stacking interactions and antitumor activity .
Biological Activity
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features an iodomethyl group attached to a hexahydrofurofuran ring system. Its molecular formula is with the following structural characteristics:
- IUPAC Name : this compound
- CAS Number : 2287286-28-4
- Molecular Weight : 222.07 g/mol
The biological activity of this compound primarily stems from its ability to act as an electrophile in various chemical reactions. The iodomethyl group can be easily substituted with other nucleophiles under appropriate conditions. This reactivity allows the compound to participate in a wide range of synthetic transformations and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound may exhibit antimicrobial activity against various pathogens. For instance:
- Activity against Gram-positive bacteria : Studies have shown that certain derivatives demonstrate high antimicrobial efficacy against strains like Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those for standard antibiotics such as norfloxacin .
Cytotoxicity and Hemolytic Activity
The cytotoxic effects of this compound have also been evaluated:
- Cytotoxicity : Assessed using human hepatocyte-like cell lines and red blood cells. Results indicated varying levels of cytotoxicity among different derivatives. For example:
Table 1: Biological Activity Comparison
| Compound | MIC against S. aureus | Hemolytic Activity (HC50) | Cytotoxicity (IC50) |
|---|---|---|---|
| 5-(Iodomethyl)-2,3... | < 10 µg/mL | Comparable to Gramicidin S | Varies by derivative |
| Reference Drug (Norfloxacin) | > 10 µg/mL | N/A | N/A |
Future Directions
The unique structure of this compound makes it a promising candidate for further research in drug development. Potential areas include:
- Synthesis of Novel Antimicrobials : Leveraging its electrophilic nature to create new derivatives with enhanced antimicrobial properties.
- Cancer Research : Investigating its cytotoxic effects on cancer cell lines to assess potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 5-(iodomethyl)-hexahydrofurofuran derivatives, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis of hexahydrofurofuran derivatives often involves cyclization reactions or functionalization of preformed furan scaffolds. For iodomethyl-substituted analogs, nucleophilic substitution (e.g., iodide displacement of a leaving group like bromide or mesylate) is a viable strategy. Reaction optimization should include:
- Catalyst screening : Dihydric phosphate catalysts (e.g., for eco-friendly furan production ) or bimetallic nanoparticles (e.g., Au-Ru for photocatalytic transformations ) can enhance selectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve iodide incorporation.
- Kinetic monitoring : Use in situ techniques like FT-IR or HPLC to track intermediate formation and optimize reaction time/temperature .
Q. How can the stereochemistry and structural conformation of 5-(iodomethyl)-hexahydrofurofuran be confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration and intramolecular interactions (e.g., C–H⋯H or halogen bonding observed in hexasubstituted dihydrofuran analogs ).
- NMR spectroscopy :
- H-H COSY and NOESY to assign stereochemistry via coupling constants and spatial proximities.
- C NMR to identify substituent effects on ring carbons (e.g., iodine’s electron-withdrawing impact ).
- Computational validation : Compare experimental data with DFT-calculated chemical shifts and dihedral angles .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the iodomethyl group in ring-opening or cross-coupling reactions?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C–I bond cleavage).
- Spectroscopic trapping : Use low-temperature NMR or EPR to detect transient intermediates (e.g., radicals in photochemical reactions ).
- Theoretical modeling : Apply DFT to map transition states and identify electronic effects of iodine on reaction pathways .
Q. How can computational methods predict the compound’s stability under varying pH or thermal conditions?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the furan ring or iodine loss) under simulated thermal/pH stress .
- Reactivity descriptors : Calculate Fukui indices or electrostatic potential surfaces to identify vulnerable sites for nucleophilic/electrophilic attack .
- Validation : Correlate predictions with accelerated stability studies using HPLC-MS to quantify degradation products .
Q. How should researchers address contradictions in spectroscopic data across studies (e.g., conflicting 1^11H NMR assignments)?
Methodological Answer:
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering or iodine’s conformational influence) that may cause signal splitting discrepancies .
- Comparative crystallography : Cross-validate NMR assignments with crystal structures of closely related analogs (e.g., bromo- or chloro-substituted furans ).
- Collaborative benchmarking : Share raw spectral data via open-access platforms to enable reproducibility audits .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or membranes)?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics with immobilized targets (e.g., furan-binding enzymes ).
- Molecular docking : Use cryo-EM or X-ray structures of targets to simulate binding poses, prioritizing iodine’s van der Waals interactions .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. halogen-bonding contributions .
Q. How can researchers design controlled experiments to isolate the electronic effects of iodine in structure-activity relationships (SAR)?
Methodological Answer:
- Isoesteric replacements : Synthesize analogs with bromo-, chloro-, or trifluoromethyl groups to decouple steric and electronic effects .
- Hammett analysis : Correlate substituent σ values with biological activity or spectroscopic shifts .
- Electron density mapping : Use X-ray charge density analysis to quantify iodine’s inductive and resonance effects .
Q. What advanced separation techniques are suitable for purifying iodinated furan derivatives from complex reaction mixtures?
Methodological Answer:
- High-performance countercurrent chromatography (HPCCC) : Leverage iodine’s hydrophobicity for separation without column degradation .
- Membrane technologies : Use nanofiltration membranes with tailored pore sizes to isolate high-molecular-weight byproducts .
- Crystallization screening : Employ high-throughput platforms to identify optimal solvents for iodine-containing crystals .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
